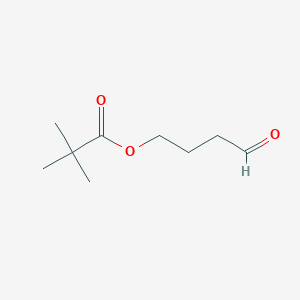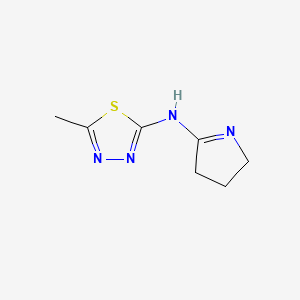![molecular formula C8H6BrNS B13930686 5-Bromo-7-methylbenzo[D]isothiazole](/img/structure/B13930686.png)
5-Bromo-7-methylbenzo[D]isothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-7-methyl-1,2-benzisothiazole is a heterocyclic compound that belongs to the benzisothiazole family. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 7th position on the benzisothiazole ring. Benzisothiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methyl-1,2-benzisothiazole typically involves the bromination of 7-methyl-1,2-benzisothiazole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the 5th position of the benzisothiazole ring. The reaction is usually carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.
Industrial Production Methods
Industrial production of 5-Bromo-7-methyl-1,2-benzisothiazole may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
5-Bromo-7-methyl-1,2-benzisothiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzisothiazoles, while coupling reactions can produce biaryl compounds.
科学的研究の応用
5-Bromo-7-methyl-1,2-benzisothiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, antifungal, and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Chemical Research: The compound serves as a versatile intermediate in organic synthesis, enabling the creation of complex molecules for various applications.
作用機序
The mechanism of action of 5-Bromo-7-methyl-1,2-benzisothiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved can vary based on the specific biological system being studied.
類似化合物との比較
Similar Compounds
5-Bromo-1,2-benzisothiazole: Lacks the methyl group at the 7th position.
7-Methyl-1,2-benzisothiazole: Lacks the bromine atom at the 5th position.
5-Chloro-7-methyl-1,2-benzisothiazole: Contains a chlorine atom instead of bromine at the 5th position.
Uniqueness
5-Bromo-7-methyl-1,2-benzisothiazole is unique due to the presence of both the bromine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potential for specific applications, making it a valuable compound in various research fields.
特性
分子式 |
C8H6BrNS |
|---|---|
分子量 |
228.11 g/mol |
IUPAC名 |
5-bromo-7-methyl-1,2-benzothiazole |
InChI |
InChI=1S/C8H6BrNS/c1-5-2-7(9)3-6-4-10-11-8(5)6/h2-4H,1H3 |
InChIキー |
XNNPMJMWKKPDDQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1SN=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(4-(3-Methoxypyridin-4-yl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide](/img/structure/B13930615.png)










![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-12-oxa-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene](/img/structure/B13930681.png)
